molecular formula C12H16N2O B11824262 2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde

2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Cat. No.: B11824262
M. Wt: 204.27 g/mol
InChI Key: CMZAWGUNQYCVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

The synthesis of 2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylpyridine with piperidine-1-carbaldehyde in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield the corresponding carboxylic acid, while reduction can produce the corresponding alcohol.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used . Understanding these mechanisms is crucial for optimizing its use in various applications.

Biological Activity

2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde is a piperidine derivative with significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. Its structure features a piperidine ring substituted with a 4-methylpyridine moiety and an aldehyde functional group, which contributes to its potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 204.27 g/mol

The unique structure of this compound allows for interactions with various biological targets, which can lead to diverse pharmacological effects.

Biological Activity Overview

Research indicates that this compound possesses notable biological activities, including:

  • Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, which is crucial for its therapeutic potential. For instance, derivatives of piperidine compounds have shown promise in cancer therapy by exhibiting cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antibacterial and antifungal activities. The structure-activity relationship (SAR) indicates that modifications on the piperidine ring can enhance these properties .

The mechanism by which this compound exerts its biological effects involves interactions with proteins and enzymes in cellular pathways. This interaction is essential for understanding its role in therapeutic applications such as cancer treatment and neuropharmacology.

Research Findings and Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that derivatives of piperidine compounds, including those related to this compound, exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.
  • Antibacterial Activity :
    • In vitro tests revealed that related piperidine derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Antifungal Activity :
    • Additional studies indicated antifungal properties against Candida albicans and other fungal strains, further supporting the compound's broad-spectrum antimicrobial potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeNotable Features
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylatePiperidine derivativeContains carboxylate group; potential for different biological activity
2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehydeHalogenated piperidineChlorine substitution alters reactivity and properties
2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehydeHydroxylated piperidineHydroxyl group may enhance solubility and reactivity

The presence of the aldehyde functional group in this compound differentiates it from other similar compounds, influencing its reactivity and potential applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-5-6-13-11(8-10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3

InChI Key

CMZAWGUNQYCVOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2CCCCN2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.